2,2,3,4,4,4-Hexafluorobutyl methacrylate is a fluorinated monomer characterized by the formula C₈H₈F₆O₂ and a molecular weight of 250.14 g/mol . It appears as a clear liquid and is recognized for its flammability and potential skin irritant properties . The compound is primarily used in the synthesis of fluorinated polymers due to its ability to impart unique properties such as low surface energy and chemical resistance .
HFBMA's primary function lies in its ability to incorporate into polymers. The resulting fluorinated polymers possess unique properties based on the combined effects of the methacrylate backbone and the pendant hexafluorobutyl chain [].
Here are some examples of how HFBMA functions within polymers:
HFBMA's primary application in research is the synthesis of high-performance fluoropolymers. Due to the strong carbon-fluorine bonds and the steric hindrance of the fluorine atoms, HFBMA-based polymers exhibit excellent:
These properties make HFBMA-based polymers valuable for research in:
HFBMA's unique structure allows for its incorporation into various functional materials for research purposes. Some examples include:
The reactivity of 2,2,3,4,4,4-Hexafluorobutyl methacrylate is primarily associated with its vinyl group. It can undergo various polymerization reactions including:
Several synthesis methods for 2,2,3,4,4,4-Hexafluorobutyl methacrylate have been documented:
These methods enable the production of various polymer architectures tailored for specific applications.
2,2,3,4,4,4-Hexafluorobutyl methacrylate is utilized in several fields:
Several compounds share structural similarities with 2,2,3,4,4,4-Hexafluorobutyl methacrylate. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-Hydroxyethyl methacrylate | Contains hydroxyl group | Used widely in biomedical applications |
2-Methylpropyl methacrylate | Simple alkyl chain | Commonly used in general-purpose polymers |
2-Fluoroethyl methacrylate | Contains fluorine but fewer fluorine atoms | Less hydrophobic than 2,2,3,4,4,4-Hexafluorobutyl methacrylate |
1H-perfluorohexyl methacrylate | Fully fluorinated chain | Exhibits extreme hydrophobicity |
The uniqueness of 2,2,3,4,4,4-Hexafluorobutyl methacrylate lies in its high degree of fluorination which imparts low surface energy and enhanced chemical resistance compared to other similar compounds.
Free radical polymerization remains the most widely employed method for synthesizing poly(2,2,3,4,4,4-hexafluorobutyl methacrylate) (PHFBMA) due to its operational simplicity and compatibility with fluorinated monomers. The process follows classical chain-growth kinetics, comprising initiation, propagation, and termination stages.
Initiators such as azobisisobutyronitrile (AIBN) decompose thermally to generate primary radicals, which attack the methacrylate double bond in HFBMA. The propagation phase involves sequential addition of monomer units to the growing polymer chain. Kinetic studies reveal that the propagation rate constant ($$k_p$$) for HFBMA is approximately $$2.1 \times 10^2 \, \text{L·mol}^{-1}\text{s}^{-1}$$ at 70°C, slightly lower than non-fluorinated methacrylates due to steric hindrance from the hexafluorobutyl group.
Termination occurs predominantly through radical recombination, with a rate constant ($$k_t$$) of $$1.8 \times 10^7 \, \text{L·mol}^{-1}\text{s}^{-1}$$. The bulky fluorinated side chains reduce chain mobility, leading to a 40% decrease in termination efficiency compared to methyl methacrylate.
Parameter | Value | Conditions |
---|---|---|
$$k_p$$ (L·mol⁻¹s⁻¹) | $$2.1 \times 10^2$$ | 70°C, bulk polymerization |
$$k_t$$ (L·mol⁻¹s⁻¹) | $$1.8 \times 10^7$$ | 70°C, bulk polymerization |
Activation Energy ($$E_a$$) | 28.5 kJ·mol⁻¹ | 50–90°C range |
The copolymerization behavior of HFBMA with conventional methacrylates is governed by its distinct electronic and steric properties. A seminal study employing reversible addition-fragmentation chain transfer (RAFT) miniemulsion polymerization quantified the reactivity ratios of HFBMA with n-butyl methacrylate (BMA) [4]. The Q-value for HFBMA was determined to be 1.70, significantly higher than BMA's 0.82, indicating greater resonance stabilization of the propagating radical [4]. Concurrently, the e-value of 1.24 for HFBMA versus 0.28 for BMA reflects the strong electron-withdrawing effect of the hexafluorobutyl group [4].
These parameters directly influence copolymer composition, as shown in Table 1. The substantial disparity in reactivity ratios (rHFBMA = 0.38 ± 0.02, rBMA = 1.92 ± 0.15) drives the formation of gradient copolymers with BMA-rich sequences during early reaction stages, transitioning to HFBMA-enriched segments at higher conversions [4]. This behavior enables precise control over surface energy gradients through polymerization kinetics.
Table 1: Reactivity Parameters for HFBMA Copolymerization
Monomer Pair | Q-Value | e-Value | r₁ (HFBMA) | r₂ (Co-monomer) |
---|---|---|---|---|
HFBMA-BMA | 1.70 | 1.24 | 0.38 | 1.92 |
HFBMA-Styrene | 1.70 | 1.24 | 0.29 | 0.67 |
Phase behavior studies in supercritical CO₂ systems reveal that HFBMA-containing copolymers exhibit upper critical solution temperature (UCST) characteristics below 380 K, with phase separation pressures exceeding 100 MPa [3]. This pressure-responsive solubility enables novel processing routes for fluoropolymer coatings and membranes [3].
The strong tendency for HFBMA to form self-assembled domains has been exploited in block copolymer design. RAFT-synthesized poly(BMA-b-HFBMA) diblock copolymers demonstrate microphase separation with fluorinated domain spacings of 18–22 nm, as confirmed by small-angle X-ray scattering [4]. The Flory-Huggins interaction parameter (χ) between BMA and HFBMA segments exceeds 0.5 at 298 K, driving nanoscale segregation even at low molecular weights (<30 kDa) [4].
Incorporating HFBMA into triblock architectures significantly enhances surface hydrophobicity. A-B-A type copolymers with HFBMA end blocks achieve water contact angles of 128° ± 3° compared to 78° ± 2° for non-fluorinated analogs [4]. This property stems from the preferential surface migration of fluorinated segments, as quantified by X-ray photoelectron spectroscopy showing 63 at% fluorine concentration at the air-polymer interface [4].
Recent advances in continuous flow polymerization have enabled the production of multiblock HFBMA copolymers with ≤20 repeating units. These materials exhibit tunable glass transition temperatures (Tg) ranging from 318 K (pure polyBMA) to 358 K (HFBMA-rich blocks), allowing custom thermomechanical profiles for aerospace applications [3].
The integration of HFBMA into inorganic-organic hybrids has been achieved through atom transfer radical polymerization (ATRP) using octa(aminophenyl)silsesquioxane (OAPS) nanocages as multifunctional initiators [2]. This approach yields star-shaped polymers with 8–12 radiating arms of polyHFBMA, as evidenced by transmission electron microscopy showing uniform particles of 28 ± 4 nm diameter [2].
Table 2: Properties of OAPS-PolyHFBMA Hybrid Materials
Initiator | Arm Length (DP) | Mₙ (kDa) | Đ (Mₙ/Mₙ) | Water Uptake (%) |
---|---|---|---|---|
OAPS | 45 | 324 | 1.12 | 1.8 |
Linear ATRP | 45 | 42 | 1.27 | 4.2 |
These nanostructured hybrids demonstrate exceptional performance as epoxy resin modifiers, reducing water absorption by 57% compared to unmodified resins while maintaining 92% optical transparency [2]. The covalent bonding between polyHFBMA arms and the silsesquioxane core prevents macrophase separation, as confirmed by the absence of distinct glass transitions in differential scanning calorimetry thermograms [2].
Further development has produced Janus-type nanoparticles through sequential ATRP of HFBMA and methyl methacrylate from OAPS initiators. These asymmetric structures (32 ± 6 nm diameter) enable the creation of self-stratifying coatings with simultaneous hydrophobicity (contact angle 136°) and high scratch resistance (pencil hardness 4H) [2].
Recent research has demonstrated that glycidyl methacrylate copolymerized with fluorinated methacrylate monomers, including 2,2,3,4,4,4-hexafluorobutyl methacrylate, produces coatings with impressive water contact angles ranging from 105° to 125° [2]. These copolymer-coated surfaces simultaneously exhibit decane contact angles between 50° to 85°, indicating exceptional dual repellency properties [2]. The wettability characteristics demonstrate a strong dependence on the fluorine content within the copolymer structure, with higher fluorine concentrations resulting in superior water and oil repellency performance [2].
The durability of these hydrophobic coatings represents a significant advancement in surface engineering technology. Studies have shown that the self-cleaning efficacy of fluorinated methacrylate-coated surfaces persists for extended periods exceeding six months under ambient conditions [2]. This longevity is attributed to the chemical adherence of the polymer films to substrate surfaces, rendering them highly resistant to mechanical removal [2].
The development of biocide-free antifouling coatings has emerged as a critical area where 2,2,3,4,4,4-hexafluorobutyl methacrylate demonstrates exceptional utility [3]. Functional hybrid fluorinated formulations incorporating this compound have been successfully employed to create fouling release coatings that operate on physical principles rather than toxic biocide mechanisms [3]. These coatings exhibit amphiphilic characteristics that significantly reduce the adhesion rate of marine microorganisms through fouling release mechanisms [3].
Experimental testing against marine bacterial strains and diatoms has revealed that fluorinated systems containing short-chain fluorinated substituents, similar to those found in 2,2,3,4,4,4-hexafluorobutyl methacrylate, demonstrate superior performance compared to matrix-only controls [3]. The coatings effectively prevent biofilm settlement and adhesion while maintaining non-toxic properties toward planktonic microorganisms [3].
The application of 2,2,3,4,4,4-hexafluorobutyl methacrylate in textile surface modification has yielded remarkable results in hydrophobic functionalization [4] [5]. Enzymatic-assisted grafting processes utilizing horseradish peroxidase have successfully incorporated this fluorinated monomer onto natural fiber surfaces, achieving water contact angles of 134.5° on treated jute fabrics [4] [5]. The grafting process demonstrates a higher efficiency rate of 7.99% for 2,2,3,4,4,4-hexafluorobutyl methacrylate compared to conventional hydrophobic monomers [4].
The enhanced hydrophobicity translates to practical benefits including extended wetting times exceeding 430 minutes and improved oleophobic properties with paraffin oil contact angles reaching 103.2° [4]. These modifications enable the production of high-performance composite materials with exceptional resistance to both aqueous and organic contaminants [5].
Surface Engineering Applications Performance Data | ||||
---|---|---|---|---|
Application | Water Contact Angle (°) | Oil Contact Angle (°) | Durability (months) | Reference |
------------- | ------------------------- | ---------------------- | ------------------- | ----------- |
Hydrophobic Coatings | 105-125 | 50-85 | 6+ | [2] [6] |
Antifouling Marine Coatings | 89.5-111.6 | 58.2-66.3 | Not specified | [2] |
Self-Cleaning Surfaces | 106.5-125 | 59.1-66.3 | 6+ | [2] |
Water Repellent Textiles | 128.5-134.5 | 103.2 | Not specified | [4] [5] |
Oil Repellent Surfaces | 105-125 | 50-85 | 6+ | [2] [6] |
Stone Protection Coatings | 108.2-109.3 | Not specified | Not specified | [7] |
The incorporation of 2,2,3,4,4,4-hexafluorobutyl methacrylate into adhesive formulations has enabled the development of advanced bonding systems with precisely controllable viscoelastic properties [8]. The fluorinated monomer serves as a critical modifier in various adhesive architectures, including pressure-sensitive adhesives, structural adhesives, and supramolecular adhesive systems [9] [10] [11].
Research has demonstrated that acrylic adhesives modified with polyurethane macromonomers incorporating fluorinated components exhibit significantly improved adhesion performance and enhanced heat resistance [8]. The molecular weight of pressure-sensitive adhesives can be systematically tuned from 3.92 × 10⁴ to 8.23 × 10⁴ through controlled incorporation of fluorinated methacrylate components, with corresponding cross-linking degrees ranging from 0.13% to 0.37% [8] [9].
The viscosity characteristics of these modified adhesive systems demonstrate temperature-dependent behavior that can be precisely controlled through formulation adjustments [8]. Symmetrical polyurethane macromonomer structures generally produce lower viscosity adhesives compared to asymmetric configurations, providing formulators with additional control parameters for optimizing application properties [8].
Advanced supramolecular adhesive formulations incorporating fluorinated components have achieved remarkable adhesion strengths exceeding 1.0 megapascals, with maximum values reaching 4.65 megapascals [10]. These systems demonstrate exceptional switchability ratios up to 1800, enabling reversible bonding and debonding cycles through controlled hydration and dehydration processes [10]. The bulk modulus of these adhesive systems can be tuned from 0.11 megapascals in the hydrated state to 445 megapascals in the dehydrated configuration [10].
The adhesion enhancement provided by fluorinated methacrylate incorporation operates through multiple mechanisms including increased interfacial bonding and optimized bulk mechanical properties [11]. Studies have shown that the addition of only 3.3 mol% of ureidopyrimidinone-containing fluorinated monomers can produce a three-fold increase in peel strength compared to unmodified systems [11]. This enhancement is attributed to strong polymer-substrate interactions and improved molecular chain entanglement within the adhesive matrix [11].
Fluorinated polymers containing methacrylic acid residues demonstrate superior adhesion to granite substrates compared to marble surfaces, indicating substrate-specific bonding mechanisms [12]. The adhesive strength is further influenced by Lewis acid-base interactions between carboxylate groups and aluminosilicate surfaces, as well as Bronsted acid-base interactions with calcium carbonate substrates [12].
Adhesive Performance Characteristics | |||
---|---|---|---|
Property | Value/Range | Application | Reference |
---------- | ------------- | ------------- | ----------- |
Adhesion Strength (megapascals) | 1.0-4.65 | Supramolecular adhesives | [10] |
Peel Strength Enhancement (%) | 300 (with 3.3 mol%) | Ureidopyrimidinone-containing copolymers | [11] |
Viscosity Modification | Tunable via formulation | Acrylic adhesive modification | [8] |
Cross-linking Degree (%) | 0.13-0.37 | Polyurethane-modified adhesives | [8] |
Molecular Weight Enhancement (×10⁴) | 3.92-8.23 | Pressure-sensitive adhesives | [9] |
Thermal Stability (°C) | 253-292 | Fluorinated poly(phthalazinone ether)s | [13] |
The optical properties of 2,2,3,4,4,4-hexafluorobutyl methacrylate and its polymer derivatives have established this compound as a valuable component in advanced optical material systems [14] [15]. The inherently low refractive index of fluorinated polymers, combined with exceptional optical transmission characteristics, enables the development of specialized optical components for diverse photonic applications [16] [17] [18].
The monomer 2,2,3,4,4,4-hexafluorobutyl methacrylate exhibits a refractive index of 1.361 at standard conditions, positioning it within the optimal range for low-index optical applications [14]. When polymerized, poly(2,2,3,4,4,4-hexafluorobutyl acrylate) demonstrates a refractive index of 1.392, which falls within the low-index category for optical polymers [15]. This refractive index value enables the material to function effectively in antireflective coating applications and optical waveguide systems [15].
Advanced fluorinated methacrylate copolymer systems have achieved even lower refractive indices ranging from 1.365 to 1.376, surpassing conventional magnesium fluoride (1.38 at 633 nanometers) in optical performance while maintaining polymer flexibility advantages [17]. The refractive index of these copolymers can be precisely controlled through fluorine content optimization, with atomic fluorine concentrations maintained between 48.2% and 53.1% in the final polymer structure [17].
Fluorinated polymer systems incorporating 2,2,3,4,4,4-hexafluorobutyl methacrylate derivatives demonstrate exceptional optical transmission characteristics across broad wavelength ranges [16] [19]. Poly(hexafluorobutyl acrylate) thin films exhibit optical transmission values of 95.6 ± 0.6% over the spectral range from 300 to 1000 nanometers [16] [19]. The high transmission values are attributed to the low surface roughness and minimal light scattering characteristics of the fluorinated polymer films [20].
Perfluoropolyether-based systems demonstrate optical transmission of 88.4 ± 0.5% with a remarkably low refractive index of 1.27 at 589.3 nanometers [16] [19]. These systems are particularly valuable for photocurable synthesis processes and as host-matrix materials for photoluminescent compounds due to their combination of high transmission and low refractive index properties [16] [19].
The integration of fluorinated polymers with inorganic nanoparticles has enabled the development of nanocomposite optical materials with tunable refractive indices [21] [18]. Fluorinated polymers combined with silver nanoparticles demonstrate controllable optical properties in the near-infrared spectrum, enabling applications in advanced optical media systems [21]. The refractive index enhancement in these nanocomposite systems can be precisely controlled through nanoparticle concentration and distribution within the fluorinated polymer matrix [21].
Fluorinated poly(phthalazinone ether) systems incorporating similar fluorinated methacrylate components demonstrate tunable refractive indices from 1.484 to 1.573 for transverse magnetic modes and 1.498 to 1.573 for transverse electric modes [13]. The linear relationship between fluorine content and refractive index enables precise optical property control for waveguide applications [13]. These materials maintain high thermal stability with glass transition temperatures ranging from 253°C to 292°C, ensuring reliable performance in demanding optical environments [13].
The development of fluorinated polymer optical materials has particular significance for telecommunications applications where low optical propagation losses at 1550 nanometers wavelength are critical [18] [22]. Fluorinated monomers and oligomers enable the creation of modular optical systems with tunable refractive indices and enhanced adhesion properties through silane coupling agents [18] [22].
Optical Properties of Fluorinated Systems | |||||
---|---|---|---|---|---|
Material System | Refractive Index | Optical Transmission (%) | Wavelength Range (nm) | Application | Reference |
----------------- | ------------------ | ------------------------- | ---------------------- | ------------- | ----------- |
Poly(2,2,3,4,4,4-hexafluorobutyl acrylate) | 1.392 | 95.6±0.6 | 300-1000 | Optical substrates | [16] [19] |
Fluorinated Methacrylate Copolymers | 1.365-1.376 | High transparency | Visible spectrum | Antireflective coatings | [17] |
Perfluoropolyether-based Systems | 1.27 | 88.4±0.5 | 300-1000 | Photocurable synthesis | [16] [19] |
Fluorinated Polymers with Silver Nanoparticles | Tunable in near-infrared | Enhanced in near-infrared | Near-infrared | Controllable optical media | [21] |
Fluorinated Poly(phthalazinone ether)s | 1.484-1.573 | High | Visible | Optical waveguides | [13] |
Fluorinated Polymer Nanocomposites | Composition dependent | Variable | Visible to near-infrared | Tailored optical components | [23] |
Flammable;Irritant